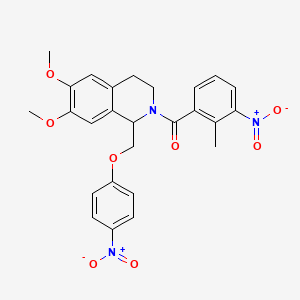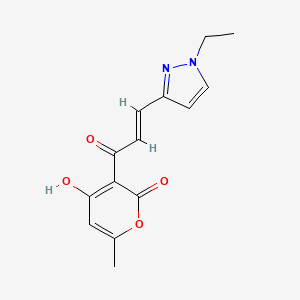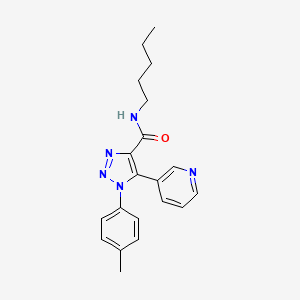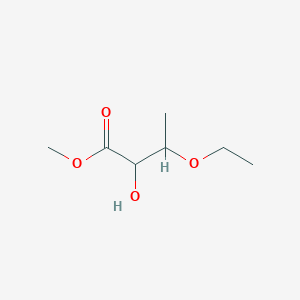![molecular formula C9H15ClF3NO B2888606 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride CAS No. 2231674-25-0](/img/structure/B2888606.png)
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2503208-74-8 . It has a molecular weight of 247.64 . The IUPAC name for this compound is (2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F3NO2.ClH/c9-8(10,11)7(13)3-6(4-7)5-14-2-1-12-6;/h12-13H,1-5H2;1H/t6-,7+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.
Applications De Recherche Scientifique
Anticonvulsant Activity
- A range of compounds, including those with the trifluoromethyl group, have been studied for their anticonvulsant activities. Specifically, N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives containing fluoro or trifluoromethyl substituents showed significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests. The presence of fluoro or trifluoromethyl groups enhanced anticonvulsant activity compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006).
Synthesis and Physicochemical Properties
- Research has focused on the synthesis and physicochemical correlations of compounds similar to 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride. For instance, the synthesis and CLOGP (calculated logarithm of the partition coefficient between n-octanol and water) correlation of imidooxy anticonvulsants have been studied, demonstrating the importance of substituents like trifluoromethyl in determining the activity of these compounds (Farrar et al., 1993).
Applications in HIV Treatment
- Compounds structurally related to this compound have been investigated for their potential in HIV treatment. For example, 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, with significant antiviral effects against HIV-1 (Watson et al., 2005).
Antimicrobial Activity
- New spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4]nonan-2-one and/or [4.5]decan-2-one have been synthesized, showing potential antimicrobial properties. These compounds were tested against various microbes, highlighting the diverse applications of spiroheterocyclic compounds in the field of antimicrobial research (Al-Ahmadi & El-zohry, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO.ClH/c10-9(11,12)8(14)5-7(6-8)1-3-13-4-2-7;/h13-14H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSICSTGLCGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)
![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)
![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)

